

High-performance liquid chromatography (HPLC) method for Itopride N-Oxide

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Compound of Interest		
Compound Name:	Itopride N-Oxide	
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An Application Note and Protocol for the Quantification of **Itopride N-Oxide** using High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantitative analysis of **Itopride N-Oxide**, a primary metabolite and known oxidative degradation product of the prokinetic drug Itopride.[1]

Application Note

Introduction

Itopride N-Oxide (C₂₀H₂₆N₂O₅, MW: 374.43 g/mol) is a significant compound in pharmaceutical research and development, primarily serving as a certified reference standard for analytical method development and validation.[1] Its quantification is crucial for impurity profiling, stability studies, and understanding the degradation pathways of Itopride.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Itopride and its related compounds, including **Itopride N-Oxide**.[1] This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the precise quantification of **Itopride N-Oxide**.

Chromatographic Conditions

A stability-indicating RP-HPLC method is essential for effectively separating Itopride from its degradation products. The following chromatographic conditions are recommended for the analysis of **Itopride N-Oxide**.



Parameter	Recommended Condition
Chromatographic Column	Reversed-phase C18 (250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	Methanol:Water (55:45, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	215 nm
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Method Validation

The analytical method should be validated according to standard guidelines to assess linearity, accuracy, precision, selectivity, recovery, and stability.

Validation Parameter	Specification
Linearity	Correlation coefficient (r²) > 0.999
Accuracy (Recovery)	98.0% - 102.0%
Precision (%RSD)	Not more than 2.0%
Robustness	Insensitive to minor changes in flow rate (±10%), mobile phase composition (±2%), and detection wavelength (±5 nm)

Experimental Protocols

1. Preparation of Solutions

• Mobile Phase Preparation: Prepare a mixture of HPLC grade methanol and water in a 55:45 volume/volume ratio. Filter the mobile phase through a 0.45 μm membrane filter and degas by ultrasonication before use.



- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Itopride N-Oxide reference standard and dissolve it in 100 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μg/mL to 50 μg/mL.
- Sample Preparation (for drug substance): Accurately weigh a suitable amount of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
- 2. Chromatographic Procedure
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
- Record the chromatograms and measure the peak area responses.
- 3. Data Analysis
- Construct a calibration curve by plotting the peak area of Itopride N-Oxide against the corresponding concentration of the working standard solutions.
- Determine the concentration of **Itopride N-Oxide** in the sample solutions by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis of Itopride N-Oxide



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Caption: A flowchart illustrating the key steps in the HPLC analysis of Itopride N-Oxide.



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References

- 1. Itopride N-Oxide Reference Standard 141996-98-7 [benchchem.com]
- 2. Itopride N-oxide for Pharmaceutical Innovation | Advent [adventchembio.com]
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